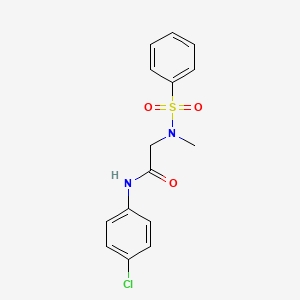![molecular formula C17H17N3O3 B5815561 N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5815561.png)
N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide, also known as DNP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. DNP has been used as a fluorescent probe to study protein-ligand interactions, as well as a photosensitizer in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide as a fluorescent probe is based on its ability to bind to proteins and emit fluorescence when excited by light. The mechanism of action of N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide as a photosensitizer in photodynamic therapy is based on its ability to generate reactive oxygen species when activated by light. These reactive oxygen species can cause damage to cancer cells and induce cell death.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide has been shown to have a low toxicity and low immunogenicity in vitro and in vivo studies. N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide has also been shown to have good stability and solubility in organic solvents. However, N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide can cause skin and eye irritation if it comes into contact with the skin or eyes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide has several advantages for lab experiments, including its high yield and purity, low toxicity and immunogenicity, and good stability and solubility in organic solvents. However, N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide has some limitations for lab experiments, including its potential for skin and eye irritation and its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the use of N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide in scientific research, including the development of new synthesis methods to improve yield and reduce cost, the use of N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide as a photosensitizer in combination with other cancer therapies, and the development of new applications for N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide as a fluorescent probe in drug discovery and protein engineering. Additionally, further studies are needed to investigate the potential toxic effects of N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide on human health and the environment.
Synthesemethoden
N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Wittig reaction. The Knoevenagel condensation reaction involves the reaction of 4-dimethylaminobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base such as piperidine, followed by reaction with acryloyl chloride. The Wittig reaction involves the reaction of 4-dimethylaminobenzaldehyde with a phosphonium ylide, followed by reaction with acryloyl chloride. Both methods produce N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide with high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide has been used in a variety of scientific research applications, including fluorescence spectroscopy, protein-ligand binding studies, and photodynamic therapy for cancer treatment. As a fluorescent probe, N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide can be used to study the binding affinity and specificity of proteins for ligands such as drugs and enzymes. N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide has also been used as a photosensitizer in photodynamic therapy for cancer treatment, where it is activated by light to produce reactive oxygen species that can kill cancer cells.
Eigenschaften
IUPAC Name |
(E)-N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-19(2)15-10-8-14(9-11-15)18-17(21)12-7-13-5-3-4-6-16(13)20(22)23/h3-12H,1-2H3,(H,18,21)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSWDZHMNLEMIJ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)
![N'-(3-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5815486.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5815496.png)

![1-(2-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815503.png)
![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)
![2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5815523.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5815529.png)
![3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5815534.png)



![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5815565.png)